1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene
Description
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a fluorinated aromatic ether characterized by:
- A benzene ring with a methoxy (-OCH₃) group at position 1.
- A highly fluorinated ethoxy substituent at position 2, featuring:
- A tetrafluoroethyl chain (-CF₂CF₂-).
- A terminal 4-(trifluoromethyl)phenyl group (-C₆H₄CF₃).
Properties
Molecular Formula |
C16H11F7O2 |
|---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
1-methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene |
InChI |
InChI=1S/C16H11F7O2/c1-24-12-4-2-3-5-13(12)25-16(22,23)14(17,18)10-6-8-11(9-7-10)15(19,20)21/h2-9H,1H3 |
InChI Key |
RCBZDFWXKNHTLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoroethane in the presence of a base to form the corresponding ether. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. Additionally, the methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethoxy-Substituted Benzene Derivatives
1-[[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethoxy]methyl]-4-ethenyl-benzene (CAS 2756414-42-1)
- Structure : Contains a similar fluorinated ethoxy chain but with a pentafluoroethoxy (-OC₂F₅) terminal group and an ethenyl (-CH₂CH₂) substituent.
Key Differences :
Property Target Compound CAS 2756414-42-1 Terminal Group 4-(Trifluoromethyl)phenyl Pentafluoroethoxy Additional Substituent Methoxy Ethenyl Molecular Formula C₁₆H₁₁F₇O₂ C₁₅H₁₁F₁₁O₃ Fluorine Content 7 F atoms 11 F atoms - Implications : Higher fluorine content in CAS 2756414-42-1 enhances hydrophobicity but may reduce biodegradability .
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester (CAS 1417499-47-8)
- Structure : Features a tetrafluoroethoxy group linked to a phenyl ring but includes an oxo-acetic acid ethyl ester moiety.
Key Differences :
Property Target Compound CAS 1417499-47-8 Functional Group Methoxy and ethoxy Ester (-COOEt) and ketone (=O) Application Undisclosed (likely agrochemical) Probable use in pharmaceuticals or agrochemicals Reactivity Ether stability Ester hydrolysis susceptibility - Implications : The ester group in CAS 1417499-47-8 introduces hydrolytic instability compared to the inert ether linkages in the target compound .
Trifluoromethylphenyl-Containing Agrochemicals
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Structure: Shares a trifluoromethylphenyl group and ethoxy substituent but includes nitro (-NO₂) and chloro (-Cl) groups.
- Key Differences: Property Target Compound Oxyfluorfen Substituents Methoxy, tetrafluoroethoxy Nitro, chloro, non-fluorinated ethoxy Environmental Impact Potential PFAS-like persistence Known herbicide with moderate persistence Bioactivity Undocumented Herbicidal (protoporphyrinogen oxidase inhibitor)
5-{4-[(4-Chloro-phenyl)-methyl-amino]-benzoyl}-2-[2-(1,1,2,2-tetrafluoro-ethoxy)-phenoxy]-benzoic acid (CAS 1129402-04-5)
- Structure: Combines a tetrafluoroethoxy-phenoxy group with a benzoylchlorophenyl amine moiety.
Key Differences :
Property Target Compound CAS 1129402-04-5 Functional Groups Ethers only Amide, carboxylic acid, chloro Molecular Weight ~424 g/mol (estimated) ~600 g/mol Likely Use Material science or agrochemicals Herbicide or fungicide (acid functionality) - Implications: The carboxylic acid group in CAS 1129402-04-5 allows for ionic interactions, unlike the non-ionic target compound .
Fluorinated Polymers and PFAS
Perfluoropolyethers (PFPEs, e.g., Krytox®)
- Structure : Polymers with repeating perfluoroether units (e.g., -CF₂CF₂O-).
- Key Differences: Property Target Compound PFPEs Molecular Size Small molecule (~400–500 g/mol) High MW polymers (10³–10⁶ g/mol) Application Specialty chemicals Lubricants, coatings Regulatory Status Potential PFAS concern Exempt from REACH as polymers
- Implications : Unlike PFPEs, the target compound’s smaller size may facilitate bioaccumulation despite similar fluorine content .
Data Table: Comparative Properties of Selected Compounds
Biological Activity
1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene, often referred to as a fluorinated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data regarding its interactions at the molecular level.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorinated groups and an ether linkage. Its chemical formula can be represented as CHFO. The presence of fluorine atoms contributes to its lipophilicity and stability, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 343.29 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Antimicrobial Properties
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For instance, a study focusing on similar fluorinated aromatic compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by fluorine atoms .
In Vivo Studies
In vivo studies assessing the pharmacokinetics of this compound reveal that it is rapidly absorbed and metabolized in animal models. A notable study showed that after administration in rats, the compound was detected in various tissues, indicating systemic distribution . Further investigations into its long-term effects are necessary to fully understand its safety profile.
Case Study 1: Antimicrobial Efficacy
A case study conducted by Zhang et al. (2023) explored the antimicrobial efficacy of several fluorinated compounds against Pseudomonas aeruginosa. The results indicated that this compound exhibited an inhibition zone diameter significantly larger than non-fluorinated counterparts .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation by Smith et al. (2024), the cytotoxic effects of this compound on various cancer cell lines were analyzed. The study found that at concentrations above 50 µM, there was a marked decrease in cell viability in breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene?
- Methodological Answer : The compound is typically synthesized via fluoroalkylation or cross-coupling reactions. For example:
- Fluoroalkylation : Reacting 4-methoxyphenol with bromotetrafluoroethyl reagents under controlled conditions to introduce the tetrafluoroethoxy group .
- Cross-Coupling : Using Suzuki-Miyaura coupling with 4-methoxybenzeneboronic acid and a fluorinated aryl halide. Optimized conditions include copper catalysis, hydrazonic ligands, and ethanol as solvent at 60°C for 18 hours, yielding ~65% product .
- Key Steps : Purification via silica gel chromatography and validation using spectroscopic methods.
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Analytical techniques include:
- LCMS : To confirm molecular weight (e.g., observed m/z values matching theoretical mass) .
- HPLC : Retention time analysis (e.g., 1.01 minutes under specific conditions like SQD-FA05) ensures purity .
- NMR/FT-IR : For functional group identification and structural elucidation of fluorinated and methoxy moieties.
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer :
- Photochemical Stability : UV/PS (UV/persulfate) or UV/sulfite systems can test oxidative/reductive degradation pathways. Comparative studies with structurally similar fluorinated ethers suggest branched CF₃ groups may reduce degradability .
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, critical for high-temperature applications (e.g., polymer synthesis) .
Advanced Research Questions
Q. How do reaction parameters influence yield and selectivity in cross-coupling syntheses?
- Methodological Answer :
- Catalyst-Ligand Systems : Copper iodide with hydrazonic ligands (e.g., ligand A in ) enhances coupling efficiency.
- Solvent Effects : Ethanol promotes solubility of boronic acids and fluorinated intermediates .
- Temperature/Time : Prolonged heating (18 hours at 60°C) improves conversion but may require trade-offs with side reactions.
Q. What computational methods predict the compound’s reactivity or degradation pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models bond dissociation energies (e.g., C-F vs. C-O bonds) to identify degradation hotspots .
- Molecular Dynamics : Simulates interactions in solvents or polymer matrices, predicting aggregation or phase behavior .
Q. How does the fluorinated substituent arrangement affect material properties in polymer science?
- Methodological Answer :
- Glass Transition Temperature (Tg) : Incorporation into poly(methyl methacrylate) increases Tg due to restricted chain mobility from bulky fluorinated groups .
- Hydrophobicity : Fluorinated ether linkages enhance water resistance, relevant for coatings or membranes .
Q. How can structural analogs resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Comparative Analysis : Contrast fluoroalkylation () vs. cross-coupling () yields. Differences arise from steric hindrance in tetrafluoroethyl groups or boronic acid reactivity.
- DoE (Design of Experiments) : Systematic variation of catalysts, solvents, and temperatures identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
